Cas no 56039-11-3 (3-Deazaguanosine)

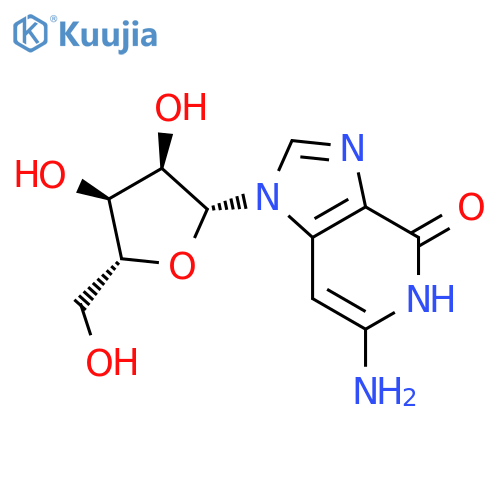

3-Deazaguanosine structure

商品名:3-Deazaguanosine

CAS番号:56039-11-3

MF:C11H14N4O5

メガワット:282.252662181854

CID:368963

3-Deazaguanosine 化学的及び物理的性質

名前と識別子

-

- 4H-Imidazo[4,5-c]pyridin-4-one,6-amino-1,5-dihydro-1-b-D-ribofuranosyl-

- 6-Amino-1-.beta.-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one

- 3-DEAZAGUANOSINE

- 3-Deazaguanosine

-

計算された属性

- せいみつぶんしりょう: 282.096

- どういたいしつりょう: 282.096

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 445

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

じっけんとくせい

- 密度みつど: 2.06

- ふってん: 857.9°C at 760 mmHg

- フラッシュポイント: 472.6°C

- 屈折率: 1.874

3-Deazaguanosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D201380-2.5mg |

3-Deazaguanosine |

56039-11-3 | 2.5mg |

$236.00 | 2023-05-18 | ||

| TRC | D201380-25mg |

3-Deazaguanosine |

56039-11-3 | 25mg |

$1832.00 | 2023-05-18 | ||

| TRC | D201380-100mg |

3-Deazaguanosine |

56039-11-3 | 100mg |

$ 9200.00 | 2023-09-08 |

3-Deazaguanosine 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

56039-11-3 (3-Deazaguanosine) 関連製品

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量